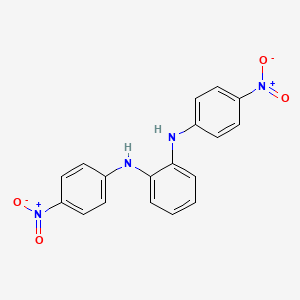
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine is an organic compound characterized by the presence of two nitrophenyl groups attached to a benzene-1,2-diamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine typically involves the nitration of benzene-1,2-diamine with 4-nitrophenyl derivatives. One common method is the reaction of benzene-1,2-diamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: Oxidative reactions can convert the amino groups back to nitro groups or other oxidized forms.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed
Reduction: Formation of N1,N~2~-Bis(4-aminophenyl)benzene-1,2-diamine.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives, potentially including nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in electron transfer reactions, leading to the formation of reactive intermediates. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis(4-nitrophenyl)benzene-1,4-diamine: Similar structure but with different positioning of the nitrophenyl groups.
Bis(4-nitrophenyl)disulfide: Contains disulfide linkage instead of a diamine core.
1,2-Bis(4-nitrophenyl)ethane: Similar nitrophenyl groups but with an ethane linkage.
Uniqueness
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine is unique due to its specific arrangement of nitrophenyl groups on a benzene-1,2-diamine core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56225-08-2 |
|---|---|
Molekularformel |
C18H14N4O4 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
1-N,2-N-bis(4-nitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20-14-7-11-16(12-8-14)22(25)26/h1-12,19-20H |
InChI-Schlüssel |
LHMNEUYYSGGHFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


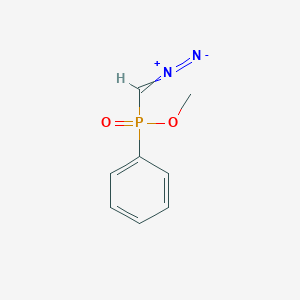
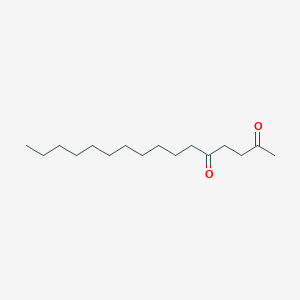
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
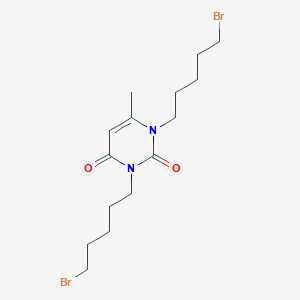

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
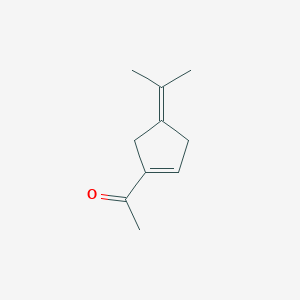
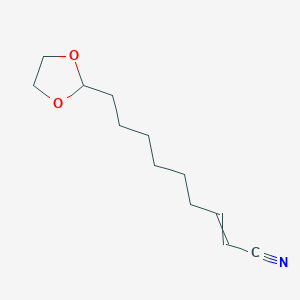
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
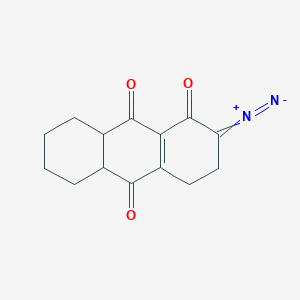


![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
